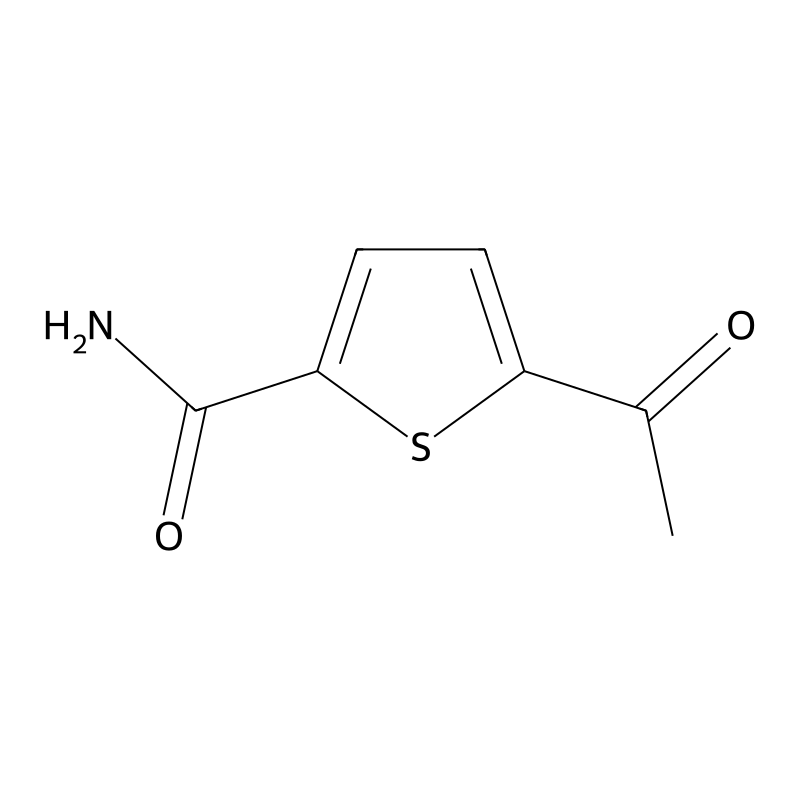

5-Acetylthiophene-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . The specific methods of application or experimental procedures would depend on the specific industrial process and the type of metal being protected.

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) . The specific methods of application or experimental procedures would depend on the specific type of semiconductor or OLED being fabricated.

Antioxidant Activity

3-amino thiophene-2-carboxamide derivatives promoted the highest antioxidant activity with percent inhibition 62.0–46.9% . While, 3-hydroxy thiophene-2-carboxamide derivatives show moderate inhibition percentage 54.9–28.4% and 3-methyl thiophene-2-carboxamide derivatives the lowest 22.9–12.0% .

Synthesis of New Compounds

5-Acetylthiophene-2-carboxamide can act as a reagent for the synthesis of new compounds . For example, it has been used in the synthesis and β-adrenergic blocking action of a new thiazolythiopropanolamine . The specific methods of application or experimental procedures would depend on the specific synthesis process.

Precursor for Downstream Synthesis

5-Acetylthiophene-2-carboxamide can also serve as a precursor for downstream synthesis . For instance, it has been used in the synthesis of tert-butyl-5-acetylthiophene-2-carboxylate . The reaction involved the use of 5-acetylthiophene-2-carboxylic acid, pivalic anhydride, di-tert-butyl dicarbonate, and DMAP .

5-Acetylthiophene-2-carboxamide is a chemical compound characterized by the presence of a thiophene ring substituted with an acetyl group and a carboxamide functional group. Its molecular formula is , and it has a molecular weight of approximately 171.19 g/mol. This compound appears as a light yellow solid and exhibits good thermal and chemical stability, making it suitable for various chemical applications .

Due to the limited information on 5-Acetylthiophene-2-carboxamide, its mechanism of action is unknown. However, similar compounds containing thiophene and amide groups can interact with biological molecules through various mechanisms []. Further research is needed to determine if 5-Acetylthiophene-2-carboxamide possesses similar properties.

While specific reactions involving 5-Acetylthiophene-2-carboxamide are not extensively documented, it is known to participate in various organic transformations typical of thiophene derivatives. These may include:

- Nucleophilic substitutions: The amide group can undergo nucleophilic attack, leading to the formation of new compounds.

- Acylation reactions: The acetyl group can be replaced or modified under certain conditions.

- Oxidation reactions: Thiophene derivatives often undergo oxidation, which can modify the electronic properties of the compound .

- Antioxidant properties: Similar thiophene derivatives have demonstrated significant antioxidant activity, suggesting that 5-Acetylthiophene-2-carboxamide may possess similar capabilities.

- Antiviral activity: Derivatives of thiophene, particularly those with carboxylic acid groups, have been investigated for their antiviral properties, indicating potential therapeutic applications .

The synthesis of 5-Acetylthiophene-2-carboxamide can be approached through several methods:

- Direct Acylation: Starting from thiophene derivatives, acylation reactions can introduce the acetyl group.

- Carboxylic Acid Derivatives: The compound can be synthesized by converting 5-acetylthiophene-2-carboxylic acid into its corresponding amide through reaction with ammonia or an amine in the presence of coupling agents.

- Oxidative Methods: Similar compounds can be synthesized via oxidative reactions involving thiophenes and acetic acid derivatives .

5-Acetylthiophene-2-carboxamide has potential applications in various fields:

- Pharmaceuticals: As a scaffold for drug development due to its biological activity.

- Organic Electronics: Thiophene derivatives are crucial in organic semiconductors and photovoltaic cells.

- Corrosion Inhibitors: Thiophenes are recognized for their ability to protect metals from corrosion in industrial applications .

- Hydrogen bonding: The presence of the amide group allows for hydrogen bonding with proteins or nucleic acids.

- π-π stacking interactions: The aromatic nature of thiophenes facilitates stacking interactions with other aromatic systems, which could enhance biological activity.

Further studies are necessary to elucidate the specific interactions and mechanisms of action for 5-Acetylthiophene-2-carboxamide .

Several compounds share structural features with 5-Acetylthiophene-2-carboxamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Acetylthiophene | Acetyl group on thiophene | Basic structure without carboxamide functionality |

| 5-Carboxy-2-acetylthiophene | Carboxylic acid instead of amide | Potentially greater acidity than the amide |

| 3-Amino-thiophene-2-carboxamide | Amino group instead of acetyl | Known for enhanced antioxidant activity |

| 2-Thiophenecarboxylic acid | Carboxylic acid without acetyl substitution | Simpler structure with different reactivity |

These compounds highlight the versatility of thiophene derivatives and their potential in various chemical and biological applications. The unique combination of an acetyl group and a carboxamide in 5-Acetylthiophene-2-carboxamide may offer distinct properties that warrant further investigation .

The molecular architecture of 5-acetylthiophene-2-carboxamide is defined by a five-membered aromatic thiophene ring substituted with an acetyl group (-COCH₃) at position 5 and a carboxamide group (-CONH₂) at position 2. Key structural attributes include:

Molecular Formula: C₇H₇NO₂S

Molecular Weight: 169.20 g/mol

IUPAC Name: 5-Acetylthiophene-2-carboxamide

SMILES Notation: CC(=O)C1=CC=C(S1)C(=O)N

InChI Key: JFVJHFSCKAFLGD-UHFFFAOYSA-N

Spectroscopic Characterization

- Infrared (IR) Spectroscopy: Peaks at ~1,650 cm⁻¹ (C=O stretching of acetyl) and ~3,300 cm⁻¹ (N-H stretching of carboxamide).

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR (DMSO-d₆): δ 2.60 (s, 3H, CH₃), 7.25–7.80 (m, 2H, thiophene-H), 8.10 (s, 1H, NH₂).

- ¹³C NMR: δ 25.6 (CH₃), 126.8–145.2 (thiophene-C), 168.5 (C=O), 192.1 (acetyl-C=O).

Crystallographic Data

Crystalline forms exhibit a planar thiophene ring with bond angles consistent with aromaticity (C-S-C: ~93°, C-C-S: ~109°) .

Historical Context in Heterocyclic Chemistry

The discovery of thiophene by Viktor Meyer in 1882 marked a turning point in heterocyclic chemistry. Meyer isolated thiophene as a benzene contaminant, identified via its reaction with isatin to form indophenin . Early synthetic methods for thiophene derivatives, such as the Paal-Knorr thiophene synthesis (condensation of 1,4-diketones with P₄S₁₀), laid the groundwork for functionalized analogs like 5-acetylthiophene-2-carboxamide .

Key Synthetic Milestones

- Gewald Reaction (1960s): Enabled the synthesis of 2-aminothiophenes from ketones, cyanides, and sulfur, later adapted for carboxamide derivatives .

- Lawesson’s Reagent Applications: Facilitated sulfur incorporation into carbonyl groups, streamlining thiophene functionalization .

- Modern Catalytic Methods: Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) now allow precise substitution at the 2- and 5-positions .

Significance in Pharmaceutical Intermediates

5-Acetylthiophene-2-carboxamide is indispensable in synthesizing bioactive molecules:

Role in Drug Development

Synthetic Pathways

- Amidation of 5-Acetylthiophene-2-carboxylic Acid:

Reacting 5-acetylthiophene-2-carboxylic acid (CAS 4066-41-5) with ammonium chloride in the presence of EDCl/HOBt yields the carboxamide derivative .

$$

\text{C}7\text{H}6\text{O}3\text{S} + \text{NH}4\text{Cl} \xrightarrow{\text{EDCl/HOBt}} \text{C}7\text{H}7\text{NO}2\text{S} + \text{H}2\text{O}

$$ - Direct Functionalization:Palladium-catalyzed coupling reactions introduce acetyl and carboxamide groups onto a preformed thiophene ring .